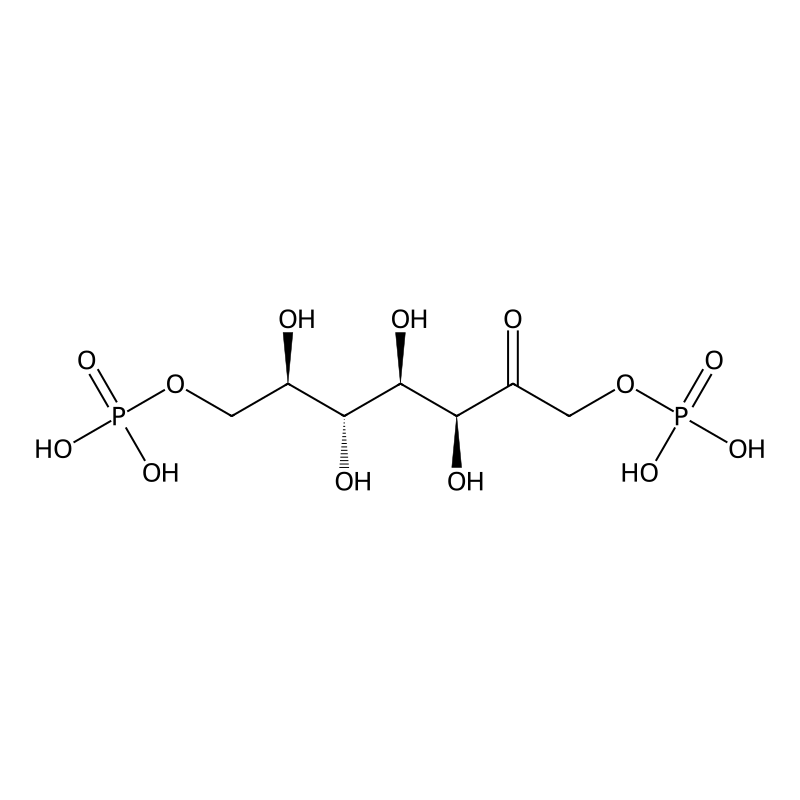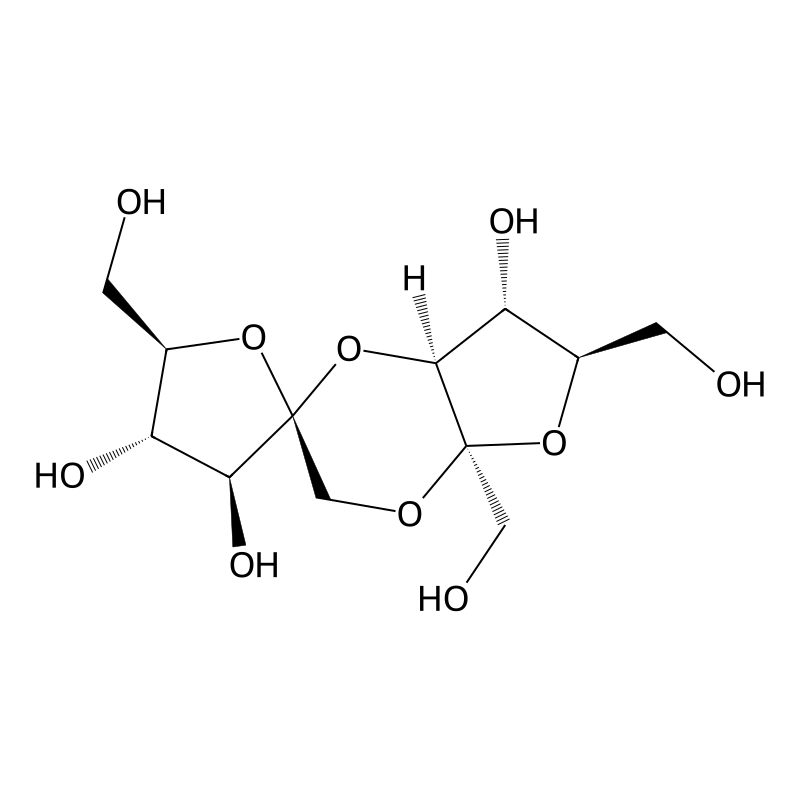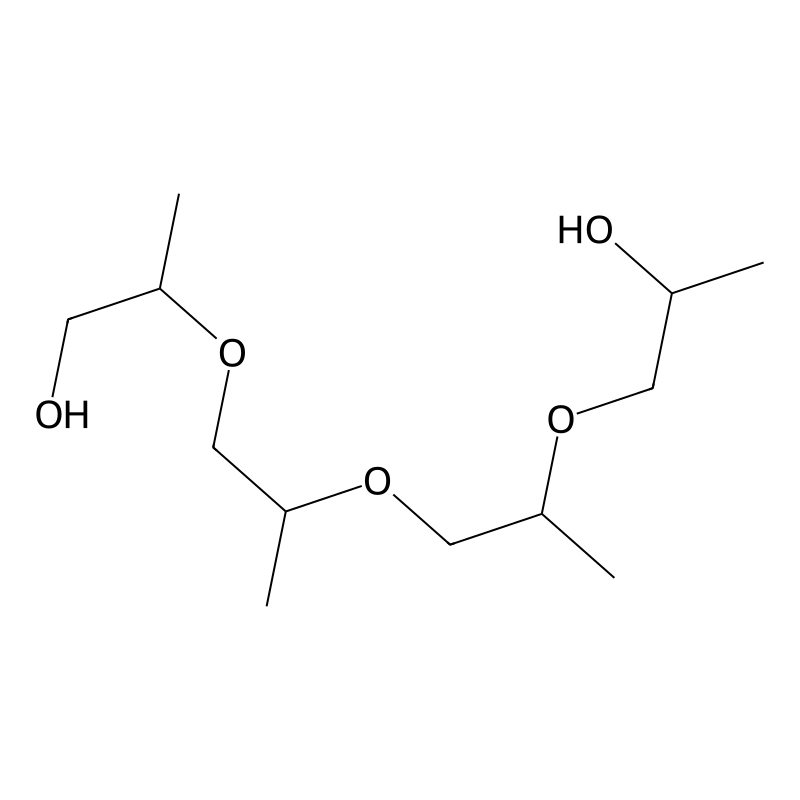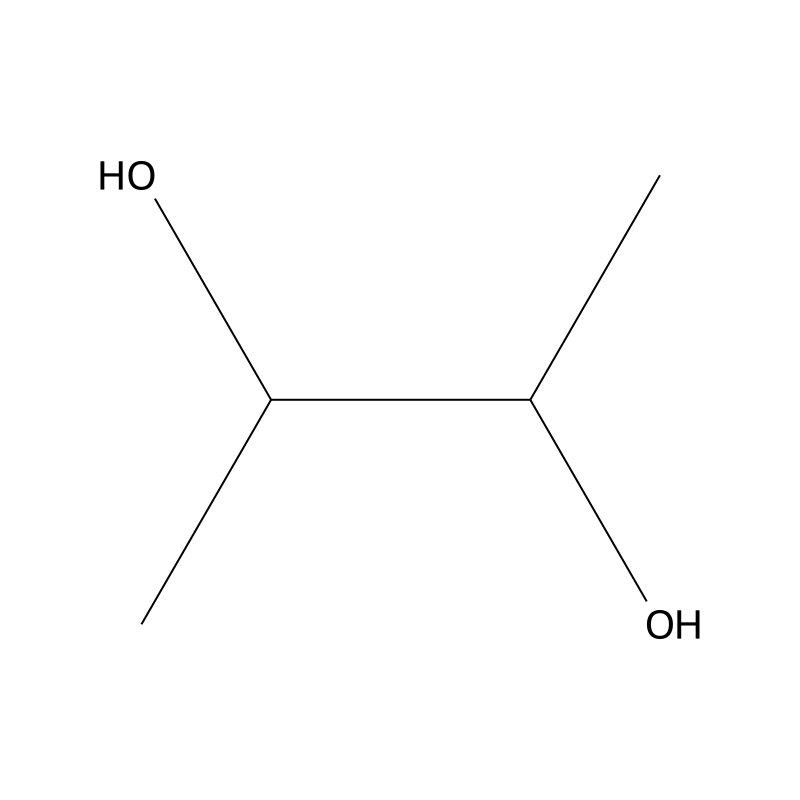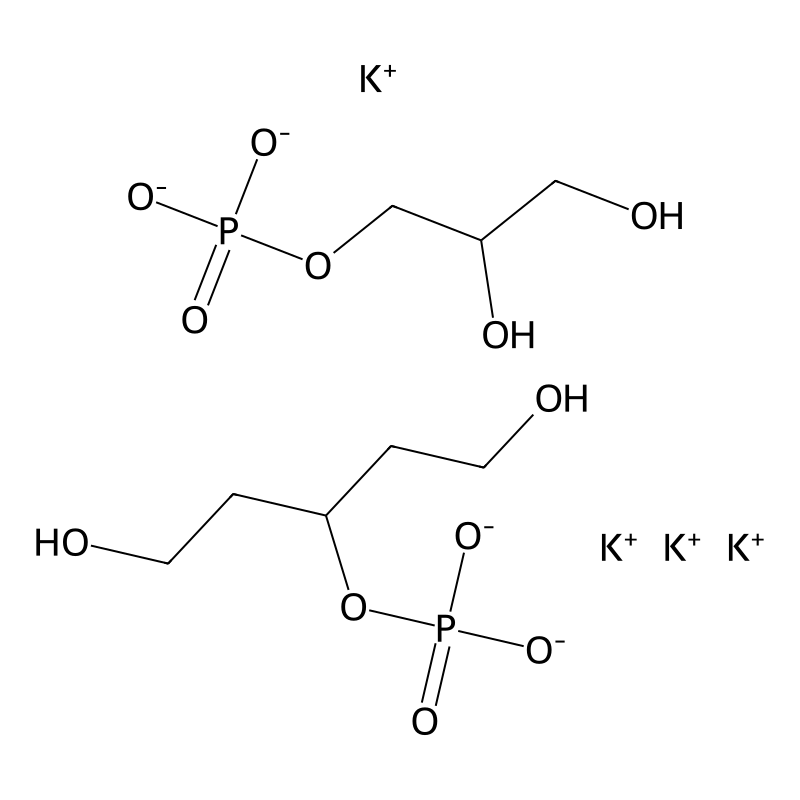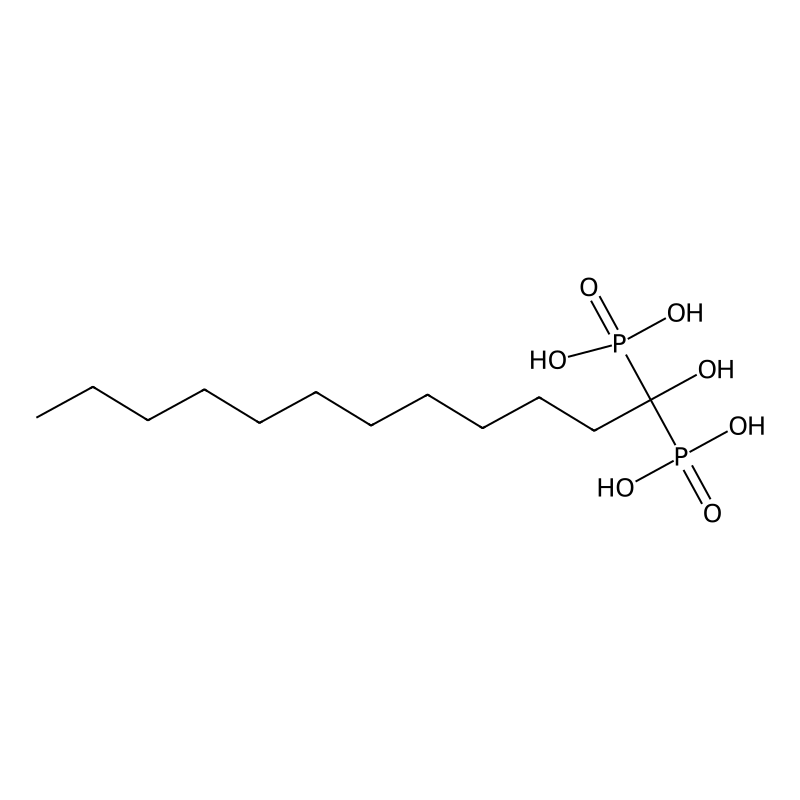CP 100356

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
CP 100356, also known as CP-100356 hydrochloride, is a synthetic compound that belongs to the class of diaminoquinazoline derivatives. Its chemical structure is characterized by the formula C31H36N4O6·HCl and a molecular weight of approximately 597.1 g/mol. This compound has been identified primarily as a potent inhibitor of the P-glycoprotein transporter, which plays a crucial role in multidrug resistance in cancer therapy by mediating the efflux of various drugs from cells . The compound's design includes a naphthylmethylamine core linked to an acetylacetohydrazine moiety, enabling specific interactions with target proteins .
The biological activity of CP 100356 is notable for its role as a dual inhibitor of multidrug resistance proteins, particularly P-glycoprotein and breast cancer resistance protein. It exhibits low micromolar to nanomolar potency against these transporters, making it a valuable tool in overcoming drug resistance in cancer treatment . Additionally, CP 100356 has been evaluated for antiviral activity against Lassa virus and other pathogens, demonstrating its potential as an antiviral agent .
The synthesis of CP 100356 involves several steps that typically include the formation of key intermediates followed by coupling reactions. One method described involves reacting an appropriate acid chloride with a hydrazide under controlled conditions to yield the desired product. The use of solvents like dichloromethane and dimethylformamide is common in these processes, often requiring inert atmospheres to prevent unwanted reactions . The final product is purified through techniques such as silica gel chromatography to achieve high purity levels suitable for biological testing.
CP 100356 has several applications in pharmaceutical research and development. Its primary use is as an inhibitor of drug efflux transporters, which can enhance the efficacy of chemotherapeutic agents by preventing their removal from cancer cells. Furthermore, its antiviral properties have opened avenues for research into treatments for viral infections, particularly those caused by RNA viruses like Lassa virus .
Studies investigating the interactions of CP 100356 with various proteins have revealed its binding characteristics and mechanisms of action. For example, it has been shown to form stable complexes with P-glycoprotein and breast cancer resistance protein, leading to significant inhibition of their transport activities . The compound's ability to interact with multiple targets highlights its potential utility in combination therapies aimed at overcoming drug resistance.
Several compounds share structural similarities or biological activities with CP 100356. Below is a comparison highlighting some of these compounds:
| Compound Name | Structure Type | Primary Activity | Unique Features |
|---|---|---|---|
| Nirmatrelvir | Peptidomimetic | Protease inhibitor | Targets SARS-CoV-2 main protease |
| EIDD-1931 | Nucleotide analog | RNA-dependent RNA polymerase inhibitor | Used as a control in antiviral studies |
| Verapamil | Calcium channel blocker | P-glycoprotein inhibitor | Also affects calcium channels |
| Tariquidar | Dual-action inhibitor | P-glycoprotein and breast cancer resistance protein inhibitor | Known for reversing multidrug resistance |
CP 100356 is unique due to its specific design targeting both P-glycoprotein and breast cancer resistance protein with high potency while also showing antiviral activity against specific pathogens. This dual functionality sets it apart from other compounds that may target only one pathway or have limited applications .

